2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is an organic compound with the molecular formula C10H6BrClF3NO2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide typically involves multiple steps, including halogenation and acylation reactions. One common method involves the bromination of a suitable precursor, followed by the introduction of the trifluoroacetyl group through an acylation reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions, including temperature, solvent, and reaction time, are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
- N-(4-Bromo-2-(trifluoromethyl)phenyl)acetamide
- 2-Bromo-5-chlorobenzotrifluoride
Uniqueness
2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is unique due to the combination of bromine, chlorine, and trifluoromethyl groups in its structure. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry.
Biological Activity
2-Bromo-N-[4-chloro-2-(trifluoroacetyl)phenyl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activities, and pharmacological profiles of this compound, drawing on diverse sources of information.
Synthesis
The synthesis of this compound typically involves the introduction of a bromine atom and a trifluoroacetyl group onto a phenylacetamide backbone. The general synthetic route includes:
- Formation of the Acetamide Backbone : The reaction of 4-chloro-2-(trifluoroacetyl)aniline with bromoacetyl bromide.
- Purification and Characterization : The final product is purified using techniques such as recrystallization and characterized using NMR and IR spectroscopy.
Analgesic Activity
Recent studies have highlighted the analgesic properties of acetamide derivatives, including compounds structurally similar to this compound. For instance, a series of N-substituted acetamides were evaluated for their analgesic activity using the Eddy hot plate method in rat models. Compounds exhibiting similar structural features demonstrated significant analgesic effects, suggesting that this compound may also possess similar properties .
Enzyme Inhibition
The compound has been investigated for its inhibitory effects on various cytochrome P450 enzymes. Notably, it was found to inhibit CYP1A2 while showing no significant inhibition on CYP3A4 or CYP2D6. This selectivity could imply a favorable metabolic profile, reducing potential drug-drug interactions .
Pharmacological Profile
The pharmacological profile of this compound includes:
- BBB Permeability : The compound is reported to be permeant across the blood-brain barrier (BBB), which is crucial for central nervous system (CNS) activity.
- Log P Values : The compound exhibits a Log P value indicative of good lipophilicity, which may enhance its bioavailability.
- Stability : Preliminary studies suggest moderate stability in liver microsomes, which is essential for maintaining therapeutic levels in vivo .
Case Study 1: Analgesic Efficacy
In a controlled study assessing the analgesic efficacy of various acetamide derivatives, compounds closely related to this compound were administered to rats. The results indicated that these compounds exhibited significant reductions in pain response times compared to control groups treated with standard analgesics like Diclofenac. This suggests that further development of this class of compounds could lead to new analgesic therapies .
Properties
IUPAC Name |
2-bromo-N-[4-chloro-2-(2,2,2-trifluoroacetyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrClF3NO2/c11-4-8(17)16-7-2-1-5(12)3-6(7)9(18)10(13,14)15/h1-3H,4H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSASPVMRDKJDIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)NC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrClF3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.